5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid is a complex organic compound with a unique structure that combines a benzofuran ring with a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the carboxylic acid group. The piperidine sulfonyl group is then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.
Properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-10-6-11(2)9-18(8-10)24(21,22)13-4-5-15-14(7-13)12(3)16(23-15)17(19)20/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSYYVATXNVNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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